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Compound of Interest

Compound Name: Thalidomide-NH-amido-C8-NH2

Cat. No.: B11933814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a

detailed synthesis protocol for Thalidomide-NH-amido-C8-NH2, a critical bifunctional linker

molecule employed in the development of Proteolysis Targeting Chimeras (PROTACs). This

molecule incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin

ligase Cereblon (CRBN), connected to an eight-carbon linker terminating in a primary amine.

This terminal amine provides a versatile attachment point for a ligand that targets a specific

protein for degradation.

Chemical Structure and Properties
The precise chemical name for Thalidomide-NH-amido-C8-NH2 is N-(8-aminooctyl)-2-((2-

(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide. Its structure consists of three

key components: the thalidomide headgroup, an ether-linked acetamide group, and a C8 alkyl

amine linker.

Table 1: Physicochemical Properties of Thalidomide-NH-amido-C8-NH2
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Property Value

CAS Number 1950635-15-0

Molecular Formula C₂₃H₃₀N₄O₆

Molecular Weight 458.51 g/mol

Appearance Solid

Solubility Soluble in DMSO

Synthesis Protocol
The synthesis of Thalidomide-NH-amido-C8-NH2 is a multi-step process that begins with the

preparation of a key intermediate, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-

yl)oxy)acetic acid, followed by its coupling to a protected diamine linker and subsequent

deprotection.

Stage 1: Synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-
dioxoisoindolin-4-yl)oxy)acetic acid (Thalidomide-O-
acetic acid)
This stage involves the etherification of 4-hydroxythalidomide with a protected bromoacetic

acid, followed by deprotection to yield the carboxylic acid intermediate.

Experimental Protocol:

Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in a suitable polar aprotic

solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate

(K₂CO₃, 2-3 equivalents). Stir the mixture at room temperature for approximately 30 minutes.

Add tert-butyl bromoacetate (1.2 equivalents) to the reaction mixture.

Heat the mixture to 60-80°C and stir for 12-24 hours. The reaction progress should be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

The filtrate is then concentrated under reduced pressure. The crude product is purified by

column chromatography on silica gel to yield tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-

dioxoisoindolin-4-yl)oxy)acetate.

Deprotection: Dissolve the purified tert-butyl ester in a solution of trifluoroacetic acid (TFA) in

dichloromethane (DCM) (e.g., 1:1 v/v).

Stir the reaction mixture at room temperature for 2-4 hours.

Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-((2-(2,6-

dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid. This product is often used in the

next step without further purification.

Stage 2: Coupling and Deprotection to Yield
Thalidomide-NH-amido-C8-NH2
This final stage involves the amidation of the carboxylic acid intermediate with a mono-

protected 1,8-diaminooctane, followed by the removal of the protecting group.

Experimental Protocol:

Amide Coupling: Dissolve 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic

acid (1 equivalent) in DMF.

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine

(DIPEA, 2-3 equivalents).

To this mixture, add a solution of mono-Boc-1,8-diaminooctane (1.2 equivalents) in DMF.

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

Once the reaction is complete, quench with water and extract the product with an organic

solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected

intermediate.

Boc Deprotection: Dissolve the purified Boc-protected compound in a solution of TFA in DCM

(1:1 v/v) or 4M HCl in dioxane.

Stir the reaction at room temperature for 1-2 hours.

Concentrate the reaction mixture under reduced pressure. The residue can be triturated with

diethyl ether to precipitate the final product, Thalidomide-NH-amido-C8-NH2, often as a

TFA or HCl salt.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Thalidomide-NH-amido-C8-
NH2.

Stage 1: Synthesis of Thalidomide-O-acetic acid Stage 2: Coupling and Deprotection

4-Hydroxythalidomide tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
1. tert-Butyl bromoacetate, K2CO3, DMF

2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid
2. TFA, DCM

Boc-protected Thalidomide-NH-amido-C8-NH23. mono-Boc-1,8-diaminooctane, HATU, DIPEA, DMF Thalidomide-NH-amido-C8-NH2
4. TFA or HCl
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Caption: Synthetic pathway for Thalidomide-NH-amido-C8-NH2.

Application in PROTAC Technology: Signaling
Pathway
Thalidomide-NH-amido-C8-NH2 is a key component in the construction of PROTACs. The

thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). The
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terminal amine of the C8 linker is conjugated to a ligand that binds to a specific protein of

interest (POI). This brings the POI into close proximity with the E3 ligase, leading to the

ubiquitination and subsequent degradation of the POI by the proteasome.
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Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.

To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Structure of
Thalidomide-NH-amido-C8-NH2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933814#thalidomide-nh-amido-c8-nh2-structure-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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